2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol
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Overview
Description
2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol typically involves the reaction of 4-[(E)-phenyldiazenyl]benzaldehyde with 2-allylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenolic and allylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-methoxyphenol
- **2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-ethoxyphenol
Uniqueness
2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
202130-80-1 |
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Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)iminomethyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C22H19N3O/c1-2-7-17-8-6-9-18(22(17)26)16-23-19-12-14-21(15-13-19)25-24-20-10-4-3-5-11-20/h2-6,8-16,26H,1,7H2 |
InChI Key |
PZRAYFJALQNJSL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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